

1,10-Phenanthroline hydrochloride pKa and pH stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,10-Phenanthroline hydrochloride

Cat. No.: B7788465

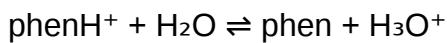
[Get Quote](#)

An In-depth Technical Guide to **1,10-Phenanthroline Hydrochloride**: pKa and pH Stability

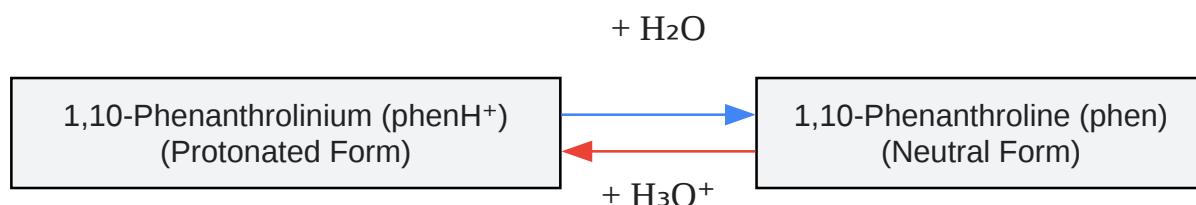
Introduction

1,10-Phenanthroline (phen) is a heterocyclic organic compound widely recognized for its potent metal-chelating properties.^{[1][2]} It is frequently used in the form of its monohydrochloride salt, which enhances its solubility in aqueous solutions.^{[3][4]} As a bidentate ligand, it forms stable and often colorful complexes with a variety of metal ions, making it an invaluable tool in analytical chemistry, biochemistry, and drug development.^{[2][5]} Its applications range from the colorimetric determination of iron to the inhibition of metalloenzymes.^{[6][7]}

Understanding the acid-base chemistry and pH-dependent behavior of **1,10-phenanthroline hydrochloride** is critical for its effective application. The protonation state of the molecule, governed by its acid dissociation constant (pKa), dictates its chelating ability and interaction with biological targets. This guide provides a detailed examination of the pKa and pH stability of **1,10-phenanthroline hydrochloride**, offering experimental protocols and key data for researchers, scientists, and drug development professionals.


Core Physicochemical Properties

1,10-Phenanthroline and its hydrochloride salt are white to off-white crystalline powders.^{[2][6]} The hydrochloride form is more readily soluble in water compared to the free base.^[3]


Property	Value	References
Molecular Formula	$C_{12}H_8N_2 \cdot HCl \cdot H_2O$	[3][6]
Molecular Weight	234.68 g/mol	[6]
Appearance	White to colorless crystalline powder	[3][6]
Melting Point	224-225 °C	[6]
Water Solubility	Soluble	[3][6]
pKa (of conjugate acid, phenH ⁺)	~4.8-4.9 at 25 °C	[1][8]

Acid Dissociation Constant (pKa)

The pKa value of 1,10-phenanthroline refers to the acid dissociation constant of its protonated form (the conjugate acid, phenH⁺). The nitrogen atoms in the heterocyclic rings can accept protons, and the equilibrium between the protonated and neutral forms is fundamental to its chemistry. The relevant equilibrium is:

The pKa is the pH at which the concentrations of the protonated species (phenH⁺) and the neutral species (phen) are equal.

[Click to download full resolution via product page](#)

Acid-base equilibrium of 1,10-phenanthroline.

Reported pKa Values

The pKa of 1,10-phenanthroline's conjugate acid has been determined under various conditions. The value is generally cited to be around 4.8 to 4.9 at room temperature.

pKa Value	Temperature (°C)	Method	Ionic Strength (mol·dm ⁻³)	Reference
4.84	25	Potentiometric Titration	-	[1]
4.86	25	Potentiometric	0	[8]
4.93	25	Potentiometric	0.16	[9]

pH Stability

1,10-Phenanthroline hydrochloride is stable in aqueous solutions.[6] However, its utility is often pH-dependent, particularly in the context of metal chelation.

- Acidic Conditions (pH < pKa): In solutions with a pH below its pKa (~4.8), the protonated form (phenH⁺) predominates. In this state, the lone pair of electrons on one of the nitrogen atoms is unavailable for coordination, which can affect its ability to chelate metal ions.
- Neutral to Alkaline Conditions (pH > pKa): At a pH above the pKa, the neutral, deprotonated form (phen) is the dominant species. This form is an excellent chelating agent. For instance, the formation of the stable, colored tris(1,10-phenanthroline)iron(II) complex, used for the spectrophotometric determination of iron, is typically carried out in a pH range of 3.6 to 9.[10] [11] The color intensity of this complex is independent of pH in the range of 2 to 9, indicating the complex itself is very stable across this range.[11]

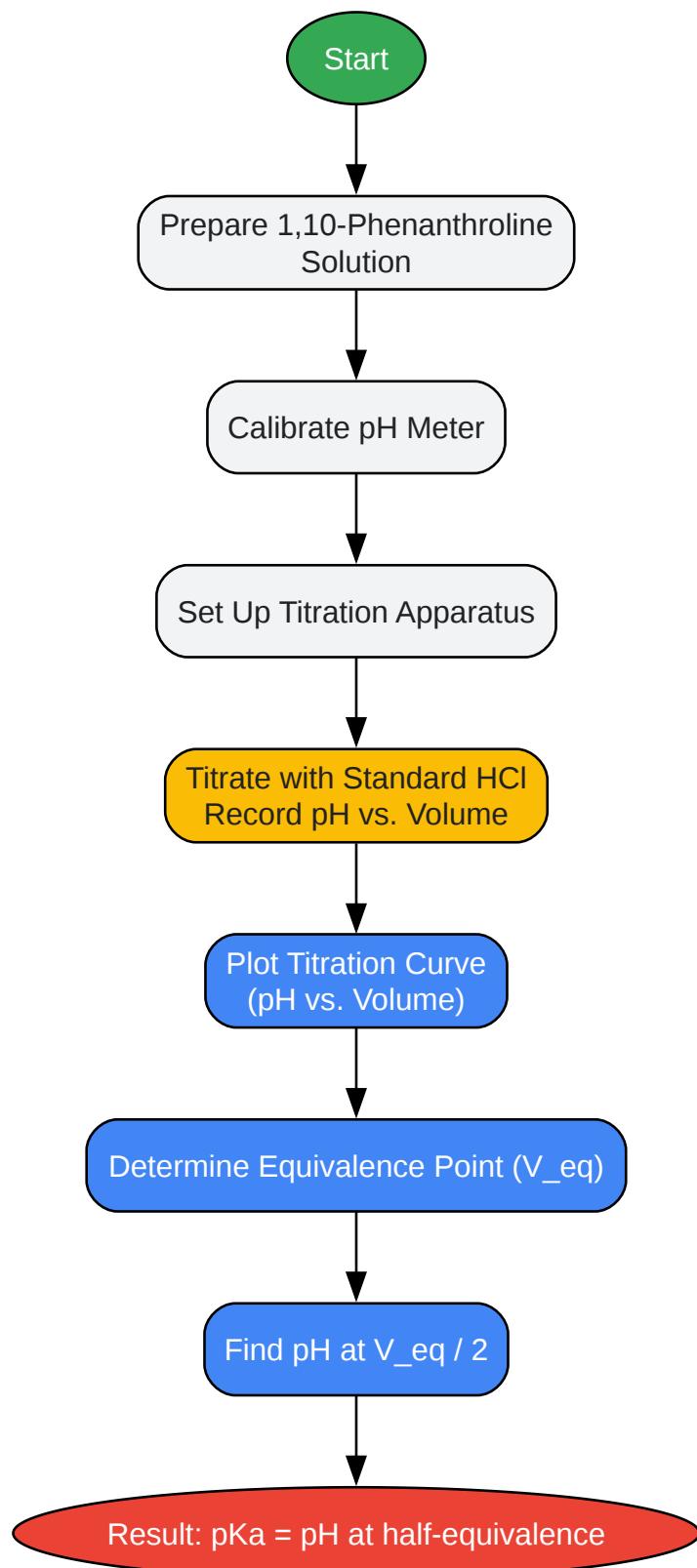
Solutions of 1,10-phenanthroline in DMSO or distilled water can be stored at -20°C for up to 3 months, indicating good stability in solution under these conditions.[6]

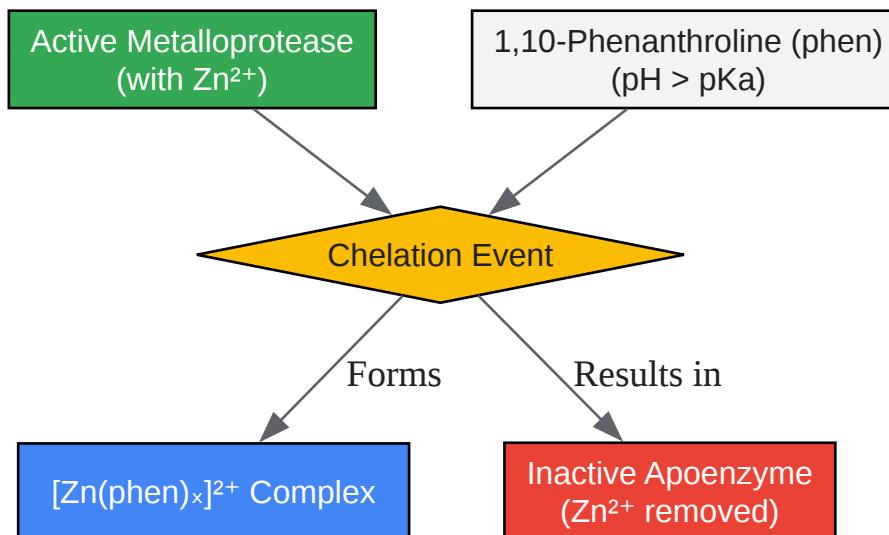
Experimental Protocols

The determination of the pKa is a crucial experiment for characterizing 1,10-phenanthroline. Potentiometric titration is a common and reliable method.

Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of 1,10-phenanthroline with a standardized acid and monitoring the pH change.[\[1\]](#)


Materials:


- **1,10-Phenanthroline hydrochloride**
- Standardized 0.1 M HCl solution
- Deionized water
- pH meter with a combination electrode
- Burette (10 or 25 mL)
- Magnetic stirrer and stir bar
- Beaker (100 or 150 mL)
- Standard pH buffers (e.g., pH 4, 7, and 10)

Procedure:

- Solution Preparation: Accurately weigh a sample of **1,10-phenanthroline hydrochloride** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10) according to the manufacturer's instructions.
- Titration Setup: Place the 1,10-phenanthroline solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Ensure the electrode tip does not interfere with the stir bar.
- Initial Measurement: Record the initial pH of the solution before adding any titrant.

- **Titration:** Begin titrating the solution with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).
- **Data Recording:** After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
- **Equivalence Point:** Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.
- **Data Analysis:**
 - Plot the measured pH values against the volume of HCl added to generate a titration curve.
 - Determine the equivalence point from the inflection point of the curve (often found using the first or second derivative of the curve).
 - The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the conjugate acid (phenH⁺).[\[1\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects _Chemicalbook [chemicalbook.com]
- 3. 1-10,PHENANTHROLINE HYDROCHLORIDE AR 216070005 Reagents 18851-33-7 | C12H9ClN2.H2O | BiochemoPharma [biochemopharma.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Shift in pKa of 1,10-Phenanthroline in TBAB and PEG-400 Micellar Media: A Potentiometric Study [scirp.org]
- 6. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]
- 7. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]
- 11. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- To cite this document: BenchChem. [1,10-Phenanthroline hydrochloride pKa and pH stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7788465#1-10-phenanthroline-hydrochloride-pka-and-ph-stability\]](https://www.benchchem.com/product/b7788465#1-10-phenanthroline-hydrochloride-pka-and-ph-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com